molecular formula C15H16FNO B2826946 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone CAS No. 1797096-89-9

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone

Cat. No. B2826946
CAS RN: 1797096-89-9
M. Wt: 245.297
InChI Key: YCPIPCQGBHJECS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions. It’s important to note that the synthesis of complex molecules often requires multiple steps, each with its own set of reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

Chemical reactions analysis would involve studying how the compound reacts with other substances. This could include its reactivity, the products it forms, and the conditions needed for these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and are confirmed through experimental testing .

Scientific Research Applications

Synthesis and Antibacterial Activity

A novel class of derivatives, which includes compounds structurally similar to (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone, has been studied for their synthesis, spectroscopic properties, and biological activity, particularly focusing on antibacterial properties. This research explores the potential of these compounds in developing new antibacterial agents (Reddy et al., 2011).

Stereoselective Syntheses and Rearrangements

Innovative methods involving Selectfluor and Deoxo-Fluor-mediated rearrangements have been developed for stereoselective syntheses of novel difunctionalized 2-azabicyclo[2.1.1]hexanes. These methods involve complex rearrangements and ring openings, showcasing the versatility of these bicyclic structures in synthetic chemistry (Krow et al., 2004).

Structure-Activity Relationships and Analgesic Properties

A series of 1-phenyl-6-azabicyclo[3.2.1]octanes, which are structurally related to the query compound, has been synthesized and evaluated for their analgesic and narcotic antagonist activities. This research highlights the potential of these compounds in the development of new analgesic agents with balanced antagonist-analgesic profiles and minimal physical dependence (Takeda et al., 1977).

Anti-Influenza Virus Activity

Research into tricyclic compounds with unique amine moieties, including structures similar to the query compound, has shown promising anti-influenza A virus activity. This work indicates the potential of these compounds in the development of new antiviral agents (Oka et al., 2001).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This could include toxicity, flammability, and environmental impact .

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-fluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-10-5-6-11(9-14(10)16)15(18)17-12-3-2-4-13(17)8-7-12/h2-3,5-6,9,12-13H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPIPCQGBHJECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C3CCC2C=CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone

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